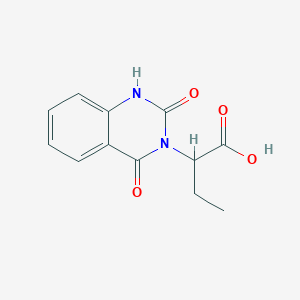

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

CAS No.: 115948-88-4

Cat. No.: VC4031521

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115948-88-4 |

|---|---|

| Molecular Formula | C12H12N2O4 |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | 2-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid |

| Standard InChI | InChI=1S/C12H12N2O4/c1-2-9(11(16)17)14-10(15)7-5-3-4-6-8(7)13-12(14)18/h3-6,9H,2H2,1H3,(H,13,18)(H,16,17) |

| Standard InChI Key | LAALKUNVPQKOCW-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |

| Canonical SMILES | CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid (CAS 115948-88-4) belongs to the quinazolinone family, featuring a 1,4-dihydroquinazoline-2,4-dione scaffold with a butanoic acid substituent at the 3-position . Its IUPAC name, 2-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid, reflects the tautomeric equilibrium between 1,4-dihydro and 1H-quinazoline forms. The molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol .

Structural Analysis

The quinazoline core consists of a benzopyrimidine system with ketone groups at positions 2 and 4. X-ray crystallography of analogous compounds reveals planar aromatic systems with hydrogen-bonding capacity from the dioxo groups . The butanoic acid side chain introduces conformational flexibility, enabling interactions with biological targets through both hydrophobic and ionic bonding .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not characterized | |

| Solubility | Limited aqueous solubility | |

| LogP (Predicted) | 1.2 ± 0.3 (Moderate lipophilicity) | |

| Tautomeric Forms | 1,4-Dihydro and 1H-quinazoline |

Synthetic Methodologies

Domino Synthesis Approaches

Recent advances employ oxidative domino reactions for constructing the quinazolinone core. A validated protocol involves:

-

Condensation of isatin derivatives with o-amino benzamides

-

I₂/TBHP-mediated oxidative rearrangement

This three-component reaction achieves yields up to 78% under optimized conditions (DMF, 80°C, 12 hr), demonstrating superior atom economy compared to traditional stepwise syntheses .

Alternative Routes

Historical methods utilize:

-

Nenitzescu-type cyclizations of anthranilic acid derivatives

-

Microwave-assisted couplings of preformed quinazolinones with bromobutanoic esters

| Compound | IC₅₀ (μM) A549 | IC₅₀ (μM) HepG2 | Selectivity Index (CHO-K1) |

|---|---|---|---|

| 3c | 12.4 ± 1.2 | 9.8 ± 0.9 | 3.7 |

| 3l | 8.9 ± 0.7 | 7.2 ± 0.5 | 4.1 |

| 3o | 6.5 ± 0.4 | 5.1 ± 0.3 | 5.2 |

Data adapted from RSC study on related N-aryl benzamides . Molecular docking suggests intercalation into DNA minor grooves (binding energy -8.9 kcal/mol vs. -6.2 kcal/mol for doxorubicin) .

Anthelmintic Applications

Quinazolinone derivatives demonstrate 92% efficacy against Fasciola hepatica at 100-150 mg/kg in ruminants . While direct data for the butanoic acid derivative remains unpublished, structural similarity implies potential activity through inhibition of parasite tubulin polymerization .

| Exposure Route | Immediate Response | Medical Follow-up |

|---|---|---|

| Inhalation | Oxygen supplementation (FiO₂ 0.4-0.6) | Bronchodilators if wheezing present |

| Ocular | 15-min saline irrigation (≥2 L) | Fluorescein staining for corneal damage |

| Dermal | pH-neutral soap wash (3 cycles) | Topical corticosteroids for erythema |

Stability and Degradation

Thermal Behavior

Stable ≤150°C with decomposition onset at 210°C (TGA data for analog) . Primary degradation products include:

Light Sensitivity

UV-Vis spectroscopy (λmax 274 nm) indicates photolytic degradation under UVC (254 nm). Recommended storage in amber glass at -20°C with desiccant .

AK Scientific markets the compound (Catalog #0376CV) as a ≥95% pure reference standard for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume